![molecular formula C20H21N5O6 B280596 oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate, also known as Compound A, is a pyrido[2,3-d]pyrimidine derivative. It has been studied for its potential use in scientific research applications due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A in lab experiments is its unique structure, which may lead to novel findings. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it an attractive candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A. One direction is to further study its mechanism of action, which may lead to a better understanding of its potential therapeutic applications. Additionally, further research could be done to study its effects on other diseases and conditions. Finally, research could be done to develop more efficient synthesis methods for oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A, which may make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A involves the reaction of 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid with oxolan-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A in its pure form.
Aplicaciones Científicas De Investigación
Oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate A has been studied for its potential use in scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Propiedades
Fórmula molecular |
C20H21N5O6 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21N5O6/c1-10-14(19(27)31-9-13-6-3-7-30-13)15(11-4-2-5-12(8-11)25(28)29)16-17(22-10)23-20(21)24-18(16)26/h2,4-5,8,13,15H,3,6-7,9H2,1H3,(H4,21,22,23,24,26) |
Clave InChI |
CFROSEDAMXYLOG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
SMILES |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
SMILES canónico |
CC1=C(C(C2=C(N1)NC(=NC2=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
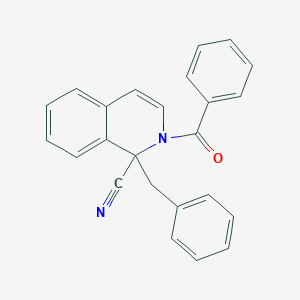
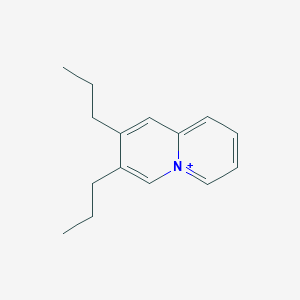
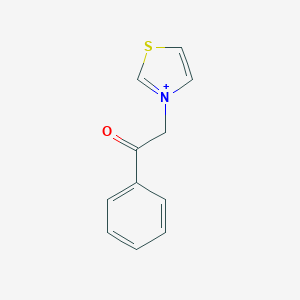
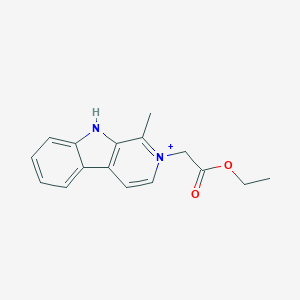

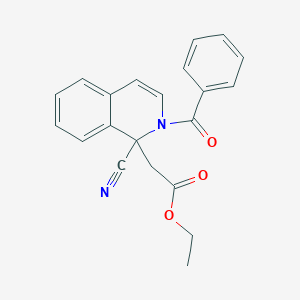
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)